ethyl 4-({2-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate
Overview
Description
Ethyl 4-({2-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoyl group, and a phenylsulfonyl group. These functional groups contribute to its chemical reactivity and potential utility in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({2-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-aminobenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form 2-benzoylaminobenzoic acid.
Sulfonylation: The next step involves the reaction of the benzoyl intermediate with methyl phenyl sulfonyl chloride in the presence of a base like triethylamine to introduce the phenylsulfonyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Ethyl 4-({2-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-({2-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the benzoyl and ester groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-({2-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate: Characterized by its unique combination of functional groups.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
This compound: Contains a different sulfonyl group, such as a toluenesulfonyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the phenylsulfonyl and benzoyl groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[[2-[benzenesulfonyl(methyl)amino]benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-3-30-23(27)17-13-15-18(16-14-17)24-22(26)20-11-7-8-12-21(20)25(2)31(28,29)19-9-5-4-6-10-19/h4-16H,3H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELONIFYWSJTAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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